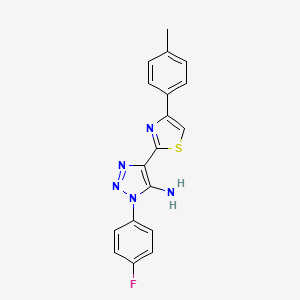
(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H21FN2O3S2 and its molecular weight is 432.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Properties
Research has indicated the potential of this compound in antitumor and anticancer therapy. A study by Matiichuk et al. (2020) involved the synthesis of derivatives, including a similar thiazolidin-4-one compound, which showed promising antitumor properties compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020). Another study by Chandrappa et al. (2010) demonstrated that novel thioxothiazolidin-4-one derivatives could inhibit tumor growth and angiogenesis in a mouse model, suggesting their potential in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Activities
Derivatives of this compound have shown significant antimicrobial activities. For instance, Basoglu et al. (2013) synthesized compounds that displayed activity against various microorganisms, highlighting their potential in treating microbial infections (Basoglu et al., 2013).
Anti-inflammatory Properties
The compound has been utilized in the synthesis of derivatives with notable anti-inflammatory activity. Sunder et al. (2013) synthesized derivatives that showed significant anti-inflammatory effects, which could be beneficial in the treatment of inflammation-related conditions (Sunder et al., 2013).
Molecular Docking and Synthesis Studies
The compound has been a subject of molecular docking and synthesis studies, aiming to understand its interactions at the molecular level and develop more effective derivatives. A study by Madhusudhanrao et al. (2020) involved molecular docking and synthesis of analogues, assessing their potential as anticancer agents (Madhusudhanrao et al., 2020).
Properties
IUPAC Name |
(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c22-17-5-2-1-4-16(17)18-7-6-15(27-18)14-19-20(25)24(21(28)29-19)9-3-8-23-10-12-26-13-11-23/h1-2,4-7,14H,3,8-13H2/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQRKPVVNYLVOL-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4F)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
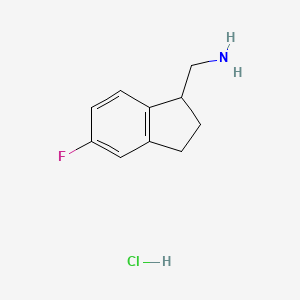
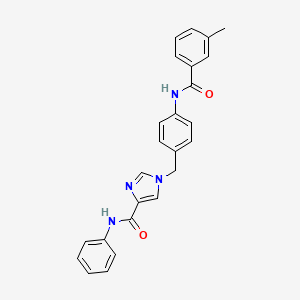
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)
![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)
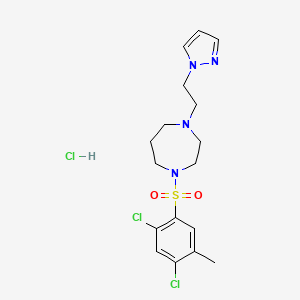
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)

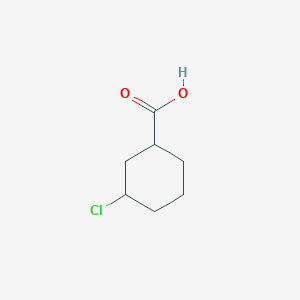
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)

![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)
